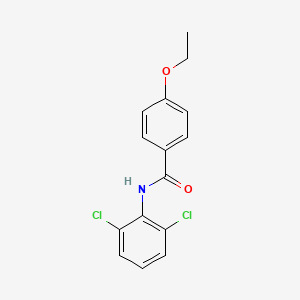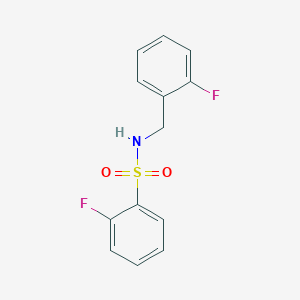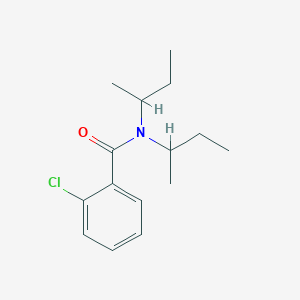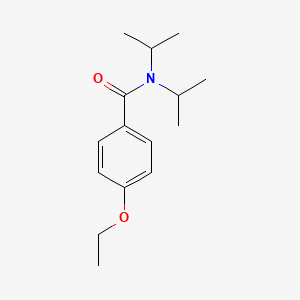![molecular formula C14H11N3O2 B10965838 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10965838.png)
7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a carboxylic acid functional group at the 2-position and a 4-methylphenyl substituent at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the intermediate pyrazole derivative. This intermediate is then reacted with formamide under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
- Oxidation of the methyl group can yield 7-(4-carboxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
- Reduction of the carboxylic acid group can produce 7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-methanol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of fluorescent probes and materials due to its photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. The inhibition occurs through binding to the active site of the enzyme, preventing its interaction with substrates and thus halting cell cycle progression . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell proliferation is a hallmark of the disease.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with an additional triazole ring fused to the pyrimidine core.
Uniqueness: 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the carboxylic acid group provides a handle for further functionalization, allowing for the development of derivatives with tailored properties.
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)12-6-7-15-13-8-11(14(18)19)16-17(12)13/h2-8H,1H3,(H,18,19) |
InChI Key |
ZXYAFAQXEPSHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


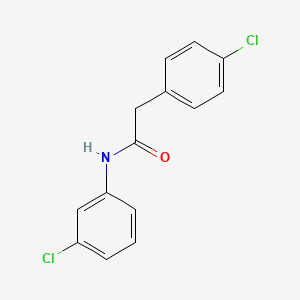
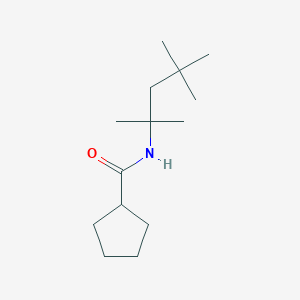

![(5-Methylfuran-2-yl)[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10965777.png)
![4-({2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10965781.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B10965784.png)
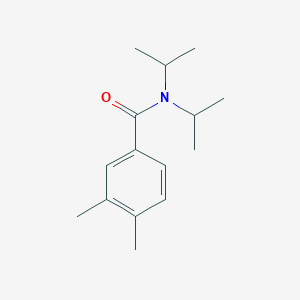

![ethyl (2E)-5-[4-(diethylamino)phenyl]-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10965841.png)
![4-{[(4-chloro-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10965849.png)
